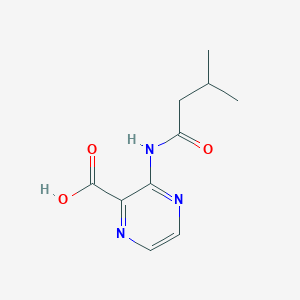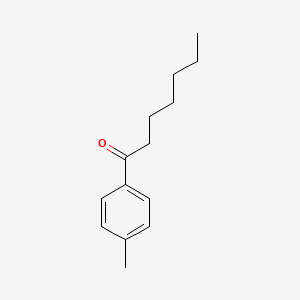
5-chloro-1-(2-chloroethyl)pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-chloro-1-(2-chloroethyl)pyrimidin-2-one is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloroethyl group and a chloropyrimidone structure, making it a unique entity in the realm of organic chemistry.
準備方法
The synthesis of 5-chloro-1-(2-chloroethyl)pyrimidin-2-one typically involves the reaction of 2-chloroethylamine with 5-chloropyrimidine-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
5-chloro-1-(2-chloroethyl)pyrimidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Hydrolysis: The chloroethyl group can undergo hydrolysis to form alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-chloro-1-(2-chloroethyl)pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-chloro-1-(2-chloroethyl)pyrimidin-2-one involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
類似化合物との比較
5-chloro-1-(2-chloroethyl)pyrimidin-2-one can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Both compounds have chloroethyl groups and exhibit alkylating properties.
1-(2-Chloroethyl)-3-(methyl-α-D-glucopyranos-6-yl)-1-nitrosourea: Similar in structure but with additional functional groups that may alter its reactivity and biological activity.
Carmustine: Another alkylating agent used in chemotherapy with a similar mechanism of action.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other related compounds.
特性
分子式 |
C6H6Cl2N2O |
|---|---|
分子量 |
193.03 g/mol |
IUPAC名 |
5-chloro-1-(2-chloroethyl)pyrimidin-2-one |
InChI |
InChI=1S/C6H6Cl2N2O/c7-1-2-10-4-5(8)3-9-6(10)11/h3-4H,1-2H2 |
InChIキー |
SJNUWJQWEOXVDI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=O)N1CCCl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8625468.png)


![1-[3-(Bromomethyl)thiophen-2-yl]ethan-1-one](/img/structure/B8625485.png)
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-1H-imidazol-5-yl]phenol](/img/structure/B8625493.png)






![2-Hydroxybenzo[d]thiazole-5-carbonitrile](/img/structure/B8625546.png)

